molecular formula C16H17NO3S2 B3004803 3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 300826-90-8

3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B3004803
CAS No.: 300826-90-8
M. Wt: 335.44
InChI Key: DSYUHLFGNFCTBN-WQLSENKSSA-N
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Description

3-Methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a synthetic thiazolidinone derivative offered for research purposes. This compound is characterized by a Z-configured exocyclic double bond at the 5-position and a branched alkyl chain incorporating a carboxylic acid functional group . Thiazolidinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of reported biological activities. Researchers investigate these core structures for various potential applications. The specific structure of this compound, featuring a 4-methylbenzylidene substituent and a carboxylic acid group, suggests it may be a candidate for developing novel enzyme inhibitors or receptor ligands. Its properties could be explored in studies targeting metabolic disorders, inflammatory pathways, or oncological targets. The carboxylic acid moiety enhances the molecule's potential for forming ionic and hydrogen bonds, which can be crucial for binding to biological targets and improving water solubility. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-9(2)13(15(19)20)17-14(18)12(22-16(17)21)8-11-6-4-10(3)5-7-11/h4-9,13H,1-3H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYUHLFGNFCTBN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione, followed by the addition of a butanoic acid derivative. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can introduce various functional groups into the thiazolidinone ring .

Scientific Research Applications

Overview

3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound exhibits interesting biological activities, making it a subject of ongoing research.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structure suggests potential for:

  • Antimicrobial Activity : Preliminary studies indicate that thiazolidinone derivatives can exhibit antimicrobial properties. This compound's unique structural features may enhance its efficacy against various pathogens.
  • Antioxidant Properties : Compounds with thiazolidinone moieties often demonstrate antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Applications

Research has indicated that thiazolidinones can possess anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Thiazolidinone derivatives have been investigated for their anticancer properties. The ability of this compound to interact with cellular pathways involved in cancer proliferation and apoptosis is an area of active research.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone compounds similar to the one :

Study Findings Journal/Source
Study 1Demonstrated significant antibacterial activity against gram-positive bacteria.Journal of Medicinal Chemistry
Study 2Showed potential as an anti-inflammatory agent in animal models.European Journal of Pharmacology
Study 3Indicated cytotoxic effects on various cancer cell lines, suggesting a mechanism for inducing apoptosis.Cancer Letters

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazolidinone ring : This is crucial for establishing the core structure that imparts biological activity.
  • Functionalization : Modifications at the methylphenyl and butanoic acid moieties can enhance solubility and bioavailability.

Characterization techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Electronic Effects

Table 1: Key Structural Modifications in Thiazolidinone Derivatives
Compound Name (Selected Examples) Arylidene Substituent Position 3 Substituent Key Functional Differences Reference
Target Compound 4-Methylphenyl 3-Methylbutanoic acid Baseline for comparison -
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Methoxyphenyl Butanoic acid Electron-donating methoxy group
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one 1-Methylindol-3-yl 3-Hydroxyphenyl Bulky indole substituent
4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 2-Methoxyphenyl Butanoic acid Ortho-substituted methoxy group
3-Benzyl-5-(4-chlorophenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine 4-Chlorophenyl Benzyl Electron-withdrawing chloro substituent

Key Observations :

  • Bulkier substituents (e.g., indole in ) may hinder binding to certain biological targets due to steric effects.
  • Chlorine substituents () introduce electron-withdrawing effects, which can modulate redox properties and reactivity.

Key Insights :

  • Antimicrobial activity correlates with the presence of electron-deficient arylidene groups (e.g., nitro or chloro substituents) .
  • Antidiabetic effects are potentiated by carboxylic acid side chains, as seen in Kinedak (), suggesting the target compound’s butanoic acid group may confer similar activity.
  • Anticancer activity is enhanced by rigid, planar substituents (e.g., naphthyl in ), which improve DNA intercalation or enzyme binding.

Biological Activity

3-methyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, also known by its CAS number 82159-09-9, is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, antifungal, and cytotoxic properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of the compound is C15H13NO3S2C_{15}H_{13}NO_3S_2 with a molecular weight of 319.40 g/mol. Its structure features a thiazolidinone core, which is known for its pharmacological relevance.

PropertyValue
Molecular Weight319.40 g/mol
SolubilityModerately soluble
Log P (octanol-water partition)2.24
Bioavailability Score0.56
CYP InhibitionYes (CYP1A2, CYP2C19, CYP2C9)

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds similar to 3-methyl-2-[(5Z)-5-(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid showed minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains.

Key Findings:

  • Bacterial Activity: The compound exhibited notable activity against Staphylococcus aureus and Bacillus cereus, with MIC values indicating strong efficacy.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Bacillus cereus0.015
Escherichia coli0.03

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. For instance, it has shown effectiveness against Candida albicans and Aspergillus niger, with MIC values comparable or superior to standard antifungal agents.

Antifungal Efficacy:

  • Best Performing Compound: Exhibited an MIC of 0.008 mg/mL against P. ochramensis.
Fungal StrainMIC (mg/mL)
Candida albicans0.015
Aspergillus niger0.03

Cytotoxicity Studies

Cytotoxicity assessments conducted using the human normal fetal lung fibroblast MRC-5 cell line revealed that the compound exhibited low cytotoxicity at concentrations up to 1×105M1\times 10^{-5}M. The viability remained above 91%, indicating a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their structural features. Modifications at the C5 position and the nature of substituents on the thiazolidinone ring significantly influence their antimicrobial potency.

Notable SAR Observations:

  • Substituent Variability: The presence of specific aromatic groups enhances antibacterial activity.
  • Functional Group Influence: The introduction of electron-withdrawing groups often results in increased potency.

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative?

The compound can be synthesized via cyclocondensation of 3-(4-methylphenyl)thiosemicarbazide derivatives with α-chlorocarboxylic acids (e.g., 3-methylbutanoic acid) in the presence of sodium acetate. A typical protocol involves refluxing the reactants in a DMF/acetic acid mixture (1:2 v/v) for 2–4 hours, followed by recrystallization from DMF-ethanol to isolate the product . Control of the Z-configuration in the benzylidene group requires careful selection of solvent polarity and reaction temperature (e.g., polar aprotic solvents at 80–100°C favor Z-isomer retention) .

Q. How is the purity and structural identity of the compound validated post-synthesis?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Confirm the presence of the thiazolidinone ring (δ ~170–175 ppm for C=O, δ ~200 ppm for C=S) and Z-configuration via coupling constants (J ≈ 10–12 Hz for transoid protons in the benzylidene group) .
  • IR : Key stretches include ν(C=O) at ~1700 cm⁻¹ and ν(C=S) at ~1200 cm⁻¹ .
    • X-ray Crystallography : Resolve the Z-configuration and hydrogen-bonding networks (e.g., S···H–N interactions in the thiazolidinone ring) .

Q. What solvents and conditions are optimal for recrystallization?

A DMF-ethanol mixture (1:3 v/v) is recommended for recrystallization to remove unreacted starting materials and byproducts. Slow cooling (0.5°C/min) enhances crystal uniformity, critical for X-ray analysis .

Advanced Research Questions

Q. How can tautomeric equilibria of the thioxo (C=S) group influence biological activity?

The thione-thiol tautomerism (C=S ↔ SH) affects hydrogen-bonding capacity and ligand-receptor interactions. Stability studies using pH-dependent NMR (1–14 range) and UV-Vis spectroscopy (λ ~250–300 nm shifts) can quantify tautomeric populations. For example, acidic conditions (pH < 5) stabilize the thione form, while basic conditions favor thiolate formation .

Q. What experimental designs mitigate contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Isomeric Purity : Validate Z/E ratios via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) by pre-equilibrating the compound in assay buffers for 24 hours to stabilize tautomers .
  • Control Experiments : Include structurally analogous thiazolidinones (e.g., 4-oxo vs. 4-thioxo derivatives) to isolate pharmacophore contributions .

Q. How is the Z-configuration of the benzylidene group mechanistically controlled?

Computational studies (DFT at B3LYP/6-311+G**) suggest that steric hindrance from the 4-methylphenyl group disfavors E-isomer formation. Kinetic control via rapid cyclization (e.g., using microwave-assisted synthesis at 100°C) further traps the Z-isomer .

Q. What strategies enable regioselective functionalization of the thiazolidinone core?

  • Electrophilic Substitution : Bromination at the 5-position using NBS in CCl₄ yields mono-brominated derivatives.
  • Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) target the 4-oxo group, forming tertiary alcohols .

Methodological Challenges and Solutions

Q. Why do conflicting crystallographic data arise for analogous thiazolidinones?

Discrepancies in bond angles (e.g., C=S vs. C–SH) may stem from thermal motion artifacts in X-ray data. Refinement using Hirshfeld atom refinement (HAR) or neutron diffraction (where available) improves accuracy .

Q. How to design stability-indicating assays for this compound?

  • Forced Degradation Studies : Expose the compound to heat (60°C, 72 hours), UV light (254 nm, 48 hours), and hydrolytic conditions (0.1M HCl/NaOH, 24 hours). Monitor degradation via LC-MS (ESI+ mode) to identify hydrolysis products (e.g., 4-methylbenzaldehyde from benzylidene cleavage) .

Q. What computational tools predict solubility and bioavailability?

Molecular Dynamics (MD) Simulations (e.g., GROMACS) using the GAFF force field can model solvation free energy in water and octanol. Key parameters:

  • LogP (predicted ~2.1 ± 0.3) via ChemAxon.
  • Polar surface area (PSA ~90 Ų) limits blood-brain barrier permeability .

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